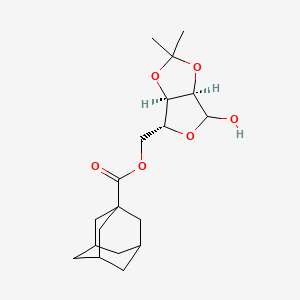
5-O-Adamantancarbonyl-2,3-O-isopropylidene-D-ribofuranose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-O-Adamantancarbonyl-2,3-O-isopropylidene-D-ribofuranose: is a complex organic compound that features a ribofuranose sugar moiety protected by an isopropylidene group and functionalized with an adamantancarbonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-O-Adamantancarbonyl-2,3-O-isopropylidene-D-ribofuranose typically involves the protection of the ribofuranose sugar followed by the introduction of the adamantancarbonyl group. A common synthetic route includes:
Protection of the Ribofuranose: The ribofuranose sugar is first protected using isopropylidene to form 2,3-O-isopropylidene-D-ribofuranose.
Introduction of the Adamantancarbonyl Group: The protected ribofuranose is then reacted with adamantane-1-carbonyl chloride in the presence of a base such as pyridine to yield the final product.
Industrial Production Methods
化学反应分析
Types of Reactions
5-O-Adamantancarbonyl-2,3-O-isopropylidene-D-ribofuranose can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the ribofuranose moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The adamantancarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
5-O-Adamantancarbonyl-2,3-O-isopropylidene-D-ribofuranose has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism by which 5-O-Adamantancarbonyl-2,3-O-isopropylidene-D-ribofuranose exerts its effects involves its interaction with specific molecular targets. The adamantancarbonyl group can enhance the compound’s stability and binding affinity to target molecules, while the ribofuranose moiety can participate in hydrogen bonding and other interactions. These properties make it a valuable compound for studying molecular interactions and developing new therapeutic agents.
相似化合物的比较
Similar Compounds
2,3-O-Isopropylidene-D-ribofuranose: Lacks the adamantancarbonyl group, making it less stable and less versatile in chemical reactions.
Adamantane-1-carbonyl derivatives: These compounds have similar stability but lack the ribofuranose moiety, limiting their biological applications.
Uniqueness
5-O-Adamantancarbonyl-2,3-O-isopropylidene-D-ribofuranose is unique due to the combination of the adamantancarbonyl group and the protected ribofuranose moiety. This combination provides enhanced stability, versatility in chemical reactions, and potential for various scientific applications.
属性
IUPAC Name |
[(3aR,6R,6aR)-4-hydroxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl adamantane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O6/c1-18(2)24-14-13(23-16(20)15(14)25-18)9-22-17(21)19-6-10-3-11(7-19)5-12(4-10)8-19/h10-16,20H,3-9H2,1-2H3/t10?,11?,12?,13-,14-,15-,16?,19?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFADGRRAJAUSX-FLWMAZGESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)O)COC(=O)C34CC5CC(C3)CC(C5)C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](OC([C@@H]2O1)O)COC(=O)C34CC5CC(C3)CC(C5)C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














